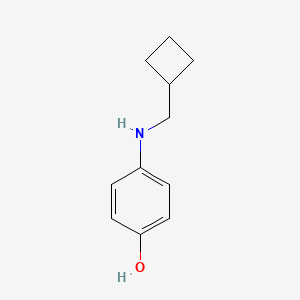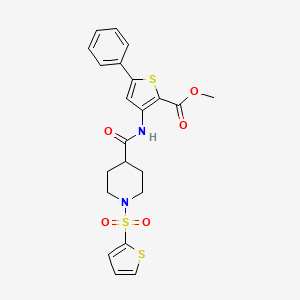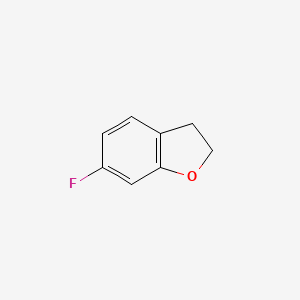
6-Fluoro-2,3-dihydrobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2,3-dihydrobenzofuran is an organofluorine compound with the molecular formula C7H6O2F. It is a member of the benzofuran family, which has a wide range of applications in the fields of chemistry and biology. This compound is a versatile compound with many potential uses in the lab.
Scientific Research Applications
Chemical Synthesis and Modification
The 2,3-dihydrobenzofuran scaffold, including compounds like 6-Fluoro-2,3-dihydrobenzofuran, is prevalent in natural products and biologically active compounds. Studies have demonstrated the application of this scaffold in various chemical synthesis processes. For instance, Yu et al. (2022) reported the dearomatizing 2,3-fluoroaroylation of benzofurans, where this compound derivatives were obtained with moderate to good yield and high diastereoselectivity, highlighting their potential in organic synthesis (Yu et al., 2022). Similarly, the electrochemical partial fluorination of organic compounds by Dawood and Fuchigami (2004) yielded fluorinated derivatives, further emphasizing the versatility of this compound in synthetic chemistry (Dawood & Fuchigami, 2004).
Medicinal and Pharmaceutical Applications
This compound and its derivatives have shown significant potential in medicinal and pharmaceutical research. Hammam et al. (2005) synthesized derivatives of this compound and evaluated them against various human cancer cell lines, demonstrating their anticancer activity at low concentrations (Hammam et al., 2005). Xu et al. (2007) explored the antifungal activity of 6-Fluoro-4-quinazolinol derivatives, derived from this compound, against various fungi, indicating their potential as antifungal agents (Xu et al., 2007).
Advanced Synthesis Techniques
Innovative synthesis techniques involving this compound have been developed. Jiménez-González et al. (2006) described the asymmetric synthesis of 2,3-dihydrobenzofurans using Ag(I) complexes, showcasing the compound's utility in developing chiral catalysts (Jiménez-González et al., 2006). Additionally, the radiosynthesis of 6-Fluoro-3,4-Dihydroxy-l-Phenylalanine by Wagner et al. (2009) for neurologic and oncologic PET imaging signifies its importance in radiopharmaceutical applications (Wagner et al., 2009).
Potential in Novel Drug Development
The compound's applicability extends to novel drug development. Hutchinson et al. (2001) synthesized fluorinated 2-(4-aminophenyl)benzothiazoles, derived from this compound, exhibiting potent cytotoxic properties in vitro, suggesting their use in cancer treatment (Hutchinson et al., 2001). This is further supported by the work of Stojković et al. (2006) on fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts, which showed significant antitumor activity both in vitro and in vivo (Stojković et al., 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
6-Fluoro-2,3-dihydrobenzofuran, a derivative of benzofuran, has been found to interact with various biological targets. Benzofuran and its derivatives are known to have a wide range of biological and pharmacological applications . They are found to be suitable structures, existing widely in natural products and unnatural compounds .
Mode of Action
It is known that benzofuran derivatives can stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Biochemical Pathways
Benzofuran derivatives have been shown to have a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran derivatives may affect multiple biochemical pathways.
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects . This suggests that this compound may also have similar effects.
Action Environment
It is known that the biological activities of benzofuran derivatives can be influenced by various factors, including the presence of other compounds and the physiological conditions of the organism .
Biochemical Analysis
Biochemical Properties
It is known that 2,3-dihydrobenzofurans (DHB) have been proposed as advantageous structures used as chemical entresol to design small compound libraries .
Cellular Effects
It has been found that fluorinated benzofuran and dihydrobenzofuran derivatives have anti-inflammatory effects and potential anticancer effects .
Molecular Mechanism
Studies on related compounds suggest that they may exert their effects through interactions with various biomolecules .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 6-Fluoro-2,3-dihydrobenzofuran in laboratory settings. It is known that benzofuran compounds have been used in the treatment of skin diseases such as cancer or psoriasis .
Dosage Effects in Animal Models
It has been found that some benzofuran derivatives have anti-inflammatory and potential anticancer effects .
Metabolic Pathways
It is known that benzofuran compounds are key structural motifs and pharmacophores in many bioactive natural products and synthetic compounds .
Transport and Distribution
It is known that benzofuran compounds are key structural motifs and pharmacophores in many bioactive natural products and synthetic compounds .
Subcellular Localization
It is known that benzofuran compounds are key structural motifs and pharmacophores in many bioactive natural products and synthetic compounds .
Properties
IUPAC Name |
6-fluoro-2,3-dihydro-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVBKXSDBKFOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide](/img/structure/B2502021.png)
![2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2502022.png)
![N-(4-ethylphenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2502023.png)

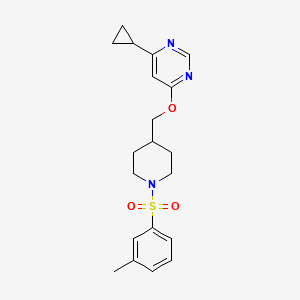
![1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2502029.png)
![2-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2502030.png)
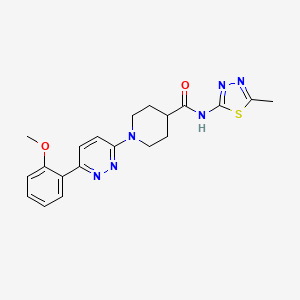
![6-butyl-3-{[4-(3-chlorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2502035.png)
![3-(ethoxycarbonyl)-3-hydroxy-6-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2502038.png)
![5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2502039.png)
